The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to 1H-Imidazo[4,5-c]pyridin-2(3H)-one
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to 1H-Imidazo[4,5-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[4,5-c]pyridin-2(3H)-one core is a heterocyclic scaffold of paramount importance in medicinal chemistry. Its structural resemblance to endogenous purines confers upon it a "privileged" status, enabling it to interact with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the fundamental chemical properties, synthesis, and profound pharmacological significance of this core structure. We will dissect the synthetic strategies that provide access to this key heterocycle and its derivatives, and illuminate its role in the development of targeted therapeutics, particularly in oncology. This document is intended to serve as a comprehensive resource for researchers engaged in the design and discovery of novel therapeutics based on the imidazo[4,5-c]pyridine framework.
Introduction: The Purine Isostere Powerhouse
The world of medicinal chemistry is often a quest for molecular mimicry—designing molecules that can fit into the biological machinery of a cell and modulate its function. The 1H-imidazo[4,5-c]pyridine scaffold is a testament to the success of this approach. As a bioisostere of natural purines, it presents a versatile framework that has been extensively explored for therapeutic applications.[1] This structural analogy allows derivatives to act as antagonists or inhibitors of enzymes that would typically bind purine-based substrates.
The addition of the 2-oxo group to the imidazo[4,5-c]pyridine core introduces a key hydrogen bond donor and acceptor site, further enhancing its ability to form stable interactions within protein binding pockets. This feature, combined with the multiple sites available for substitution on the bicyclic system, provides a rich canvas for medicinal chemists to fine-tune pharmacological properties.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3] This guide will delve into the technical nuances of this remarkable heterocyclic system.
Physicochemical and Structural Properties
The foundational 1H-imidazo[4,5-c]pyridin-2(3H)-one structure possesses a unique set of physicochemical properties that underpin its utility in drug design. Understanding these characteristics is crucial for predicting its behavior in biological systems and for designing derivatives with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Core Structure and Tautomerism
The basic scaffold consists of a pyridine ring fused to an imidazole ring, with a carbonyl group at the 2-position of the imidazole moiety. The presence of protons on the nitrogen atoms of the imidazole ring allows for the existence of different tautomeric forms. The lactam-lactim tautomerism is a key consideration in the interaction of these molecules with their biological targets.
Caption: Lactam-lactim tautomerism of the 1H-imidazo[4,5-c]pyridin-2(3H)-one core.
Key Physicochemical Data
A summary of the key computed and experimental properties of the parent scaffold, 1H-imidazo[4,5-c]pyridine, and a representative oxo-derivative are presented below. These parameters are critical for initial lead generation and optimization.
| Property | 1H-Imidazo[4,5-c]pyridine | 1H,4H,5H-imidazo[4,5-c]pyridin-4-one |
| Molecular Formula | C₆H₅N₃[4] | C₆H₅N₃O[5] |
| Molecular Weight | 119.12 g/mol [4] | 135.12 g/mol [5] |
| XLogP3-AA | 0.4 | -0.2[5] |
| Hydrogen Bond Donors | 1 | 2[5] |
| Hydrogen Bond Acceptors | 2 | 3[5] |
| Melting Point | 170-173 °C[6] | Not available |
Synthesis of the 1H-Imidazo[4,5-c]pyridin-2(3H)-one Core
The construction of the 1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold can be achieved through several synthetic routes, often starting from appropriately substituted pyridine precursors. The choice of a particular synthetic pathway is dictated by the desired substitution pattern on the final molecule.
General Synthetic Strategy: Cyclization of Diaminopyridines
A common and versatile approach involves the cyclization of a 3,4-diaminopyridine derivative. This method allows for the introduction of substituents on the pyridine ring at an early stage of the synthesis.
Caption: Generalized synthetic workflow for the imidazo[4,5-c]pyridin-2(3H)-one core.
Representative Experimental Protocol
A representative procedure for the synthesis of derivatives of the 1H-imidazo[4,5-c]pyridin-2(3H)-one core often begins with a substituted 2-chloropyridine. The following is a conceptual workflow based on published methodologies.[2]
Step 1: Amination of 2-chloro-3-nitropyridine To a solution of a substituted 2-chloro-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF), an appropriate amine is added, often in the presence of a non-nucleophilic base like triethylamine (Et₃N). The reaction mixture is stirred, typically at room temperature, to facilitate the nucleophilic aromatic substitution of the chlorine atom.
Step 2: Reduction of the Nitro Group The resulting amino-nitropyridine derivative is then subjected to reduction. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ with a palladium catalyst). This step converts the nitro group to a primary amine, yielding a 3,4-diaminopyridine intermediate.
Step 3: Cyclization to form the Imidazo[4,5-c]pyridin-2(3H)-one Ring The diaminopyridine intermediate is then cyclized to form the desired bicyclic core. This can be achieved using various reagents that provide the carbonyl carbon. A common method is the reaction with a phosgene equivalent, such as triphosgene, in the presence of a base. Alternatively, reaction with urea at elevated temperatures can also effect the cyclization.
Step 4: N-Alkylation/Arylation (Optional) If desired, the nitrogen atoms of the imidazole ring can be further functionalized. This is typically achieved through alkylation or arylation reactions using appropriate electrophiles (e.g., alkyl halides or aryl boronic acids) under suitable basic or metal-catalyzed conditions.
This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold, which is crucial for structure-activity relationship (SAR) studies.
Pharmacological Significance and Applications in Drug Discovery
The 1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold is a cornerstone in the development of targeted therapies, particularly in the field of oncology. Its ability to mimic purines allows it to effectively target ATP-binding sites of various kinases.
Kinase Inhibition
Many derivatives of 1H-imidazo[4,5-c]pyridin-2(3H)-one have been identified as potent inhibitors of protein kinases. For instance, specific derivatives have shown significant inhibitory activity against Src family kinases, which are often implicated in the progression of glioblastoma.[2] The core structure provides a rigid framework for the precise positioning of functional groups that can interact with key residues in the kinase active site.
Another important target is the mitogen- and stress-activated protein kinase-1 (MSK-1), for which novel inhibitors based on the imidazo[4,5-c]pyridine scaffold have been developed.[7]
Caption: Mechanism of action of 1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives as kinase inhibitors.
Anticancer Activity
The role of 1H-imidazo[4,5-c]pyridine derivatives as anticancer agents is well-documented. Their ability to inhibit kinases involved in cell proliferation and survival pathways makes them attractive candidates for cancer therapy. For example, certain derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3] Inhibiting PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects.
Furthermore, the scaffold has been utilized to develop agents with cytotoxic activity against various cancer cell lines, such as human breast adenocarcinoma (MCF-7).[3]
Conclusion and Future Perspectives
The 1H-imidazo[4,5-c]pyridin-2(3H)-one core continues to be a highly fruitful scaffold in the pursuit of novel therapeutics. Its inherent drug-like properties and synthetic tractability ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging advanced computational modeling and innovative synthetic methodologies. The exploration of this scaffold for new biological targets beyond kinases is also a promising avenue for future drug discovery efforts. The solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines represents an efficient method for generating libraries of these compounds for high-throughput screening.[1] As our understanding of the molecular basis of diseases deepens, the versatility of the 1H-imidazo[4,5-c]pyridin-2(3H)-one framework will undoubtedly lead to the discovery of next-generation targeted therapies.
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